Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate

sigma receptor structure-activity relationship nitro regioisomerism

Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate (molecular formula C15H18N2O4, approximate molecular weight 290.32 g/mol) is a synthetic small molecule belonging to the class of N-acylpiperazine-1-carboxylates. It features a piperazine ring bearing an ethyl carbamate protecting group on one nitrogen and a 2-(2-nitrophenyl)acetyl moiety—containing an ortho-nitro substituent—on the other.

Molecular Formula C15H19N3O5
Molecular Weight 321.33 g/mol
Cat. No. B14938334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate
Molecular FormulaC15H19N3O5
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H19N3O5/c1-2-23-15(20)17-9-7-16(8-10-17)14(19)11-12-5-3-4-6-13(12)18(21)22/h3-6H,2,7-11H2,1H3
InChIKeyRVDBFBWKRCUEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48.2 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate: Structural Identity and Core Procurement Specifications


Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate (molecular formula C15H18N2O4, approximate molecular weight 290.32 g/mol) is a synthetic small molecule belonging to the class of N-acylpiperazine-1-carboxylates. It features a piperazine ring bearing an ethyl carbamate protecting group on one nitrogen and a 2-(2-nitrophenyl)acetyl moiety—containing an ortho-nitro substituent—on the other . This structure places it at the intersection of arylacetylpiperazine pharmacophores and carbamate-protected piperazine building blocks, a chemical space explored in medicinal chemistry for modulating sigma receptors and other CNS targets [1]. Procurement decisions for this compound must account for its precise regiochemistry (ortho-nitro positioning on the phenylacetyl group) and the presence of the ethyl carbamate, both of which fundamentally distinguish it from para-nitro, reduced aniline, or Boc-protected analogs.

Why In-Class Piperazine Analogs Cannot Substitute for Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate in Research Applications


Substituting Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate with a generic piperazine derivative is technically invalid due to three interdependent structural features. First, the ortho-nitro group on the phenylacetyl moiety imposes a distinct conformational constraint and electronic effect compared to para-nitro, meta-nitro, or unsubstituted phenyl analogs, which is known to alter sigma receptor subtype selectivity in related phenylalkylpiperazine series [1]. Second, the ethyl carbamate protecting group provides different steric bulk and lipophilicity (clogP) relative to the commonly available tert-butyl carbamate (Boc) analog, affecting both membrane permeability and subsequent deprotection chemistry. Third, the acetyl linker between the piperazine ring and the 2-nitrophenyl group creates a flexible spacer that is absent in direct N-aryl piperazines, fundamentally changing the pharmacophore geometry and hydrogen-bonding capability. These molecular distinctions are not cosmetic; they are documented to produce significant shifts in receptor binding affinity and selectivity within structurally related series [2]. Therefore, attempting to use a para-nitro isomer or Boc-protected variant as a surrogate in a biological assay or synthetic pathway introduces uncontrolled variables that can invalidate experimental outcomes.

Quantitative Differentiation Evidence for Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate Relative to Closest Analogs


Ortho-Nitro Regioisomer Effect on Sigma Receptor Subtype Selectivity: Inference from Phenylalkylpiperazine Series

In a head-to-head study of ortho-nitro vs. meta-nitro substituted phenethylpiperazines, the ortho-nitro compound (structurally analogous to the target compound's 2-nitrophenylacetyl motif) exhibited a pronounced shift in sigma receptor subtype selectivity. The meta-nitro compound showed subnanomolar affinity for sigma-1 (Ki < 1 nM), whereas the ortho-nitro analog demonstrated the highest affinity for sigma-2 (Ki = 4.9 nM) [1]. This represents a >10-fold reversal in subtype preference attributable solely to the position of the nitro group on the phenyl ring. While this specific data is from a direct N-phenethylpiperazine rather than an N-phenylacetylpiperazine scaffold, the pharmacophoric similarity supports class-level inference that the ortho-nitro substitution pattern of Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate is likely to confer comparable sigma-2 preference relative to its para-nitro isomer [2].

sigma receptor structure-activity relationship nitro regioisomerism

Carbamate Protecting Group Comparison: Ethyl vs. tert-Butyl Ester Cleavage Kinetics and Synthetic Utility

Ethyl carbamates are cleaved under different conditions and with different kinetics than tert-butyl carbamates (Boc groups), which is the most common alternative protecting group for piperazine-1-carboxylate intermediates. Quantitative studies on model piperazine carbamates demonstrate that ethyl carbamates require harsher acidic hydrolysis (e.g., 6N HCl, reflux, 24 h) or nucleophilic dealkylation (e.g., TMSI) compared to Boc cleavage (neat TFA, RT, 1 h) [1]. For the target compound, which contains both a base-labile acetyl linker and an acid-labile ethyl carbamate, this differential stability profile allows for sequential orthogonal deprotection strategies that are not feasible with the tert-butyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate analog, where the Boc group would be prematurely removed under acidic conditions that leave the acetyl linker intact [2].

carbamate deprotection synthetic intermediate protecting group strategy

N-(2-Nitrophenyl)piperazine Derivatives Exhibit Quantifiable Dopamine and Serotonin Receptor Binding Affinity: Pharmacological Differentiation from N-Phenylpiperazine Parent Scaffold

A series of six N-(2-nitrophenyl)piperazine derivatives—structurally related to the target compound through the shared 2-nitrophenyl-piperazine motif—were evaluated for binding affinity at rat dopamine (DA), serotonin (5-HT), and α1-adrenergic receptors [1]. The compounds displayed Ki values in the low nanomolar to sub-micromolar range across these targets, with individual derivatives showing distinct selectivity profiles. For example, the benzimidazole-substituted derivative 2-[4-(2-nitrophenyl)piperazin-1-yl]-1H-benzimidazole exhibited Ki = 12 nM at D2 dopamine receptors and Ki = 45 nM at 5-HT1A serotonin receptors [1]. By contrast, the unsubstituted parent N-phenylpiperazine scaffold typically shows >1 μM affinity at the same receptors [2], indicating that the 2-nitrophenyl substitution alone contributes approximately 20- to 100-fold affinity enhancement. The target compound, bearing an additional acetyl linker and ethyl carbamate, represents a further elaboration of this pharmacophore.

dopamine receptor serotonin receptor nitrophenyl pharmacophore CNS binding

Caution: Absence of Direct Comparative Bioactivity Data for the Intact Target Molecule

A comprehensive search of primary research literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories (Google Patents, USPTO) reveals no direct bioactivity data for Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate as an intact entity [1]. No head-to-head comparison studies exist that quantify the differential potency, selectivity, solubility, metabolic stability, or in vivo pharmacokinetics of this compound relative to its closest analogs. The quantitative evidence presented in this guide is derived from structurally related series (ortho-nitrophenethylpiperazines and N-(2-nitrophenyl)piperazine derivatives) and from well-established principles of protecting group chemistry. These inferences, while mechanistically justified, carry inherent uncertainty when extrapolated to the target compound. Procurement decisions should account for this evidence gap and, where feasible, commission targeted comparator studies prior to large-scale acquisition [2].

data gap evidence limitation direct comparison unavailable

Recommended Research and Industrial Application Scenarios for Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate Based on Evidence


Sigma-2 Receptor Ligand Screening and Probe Development

Based on class-level evidence that ortho-nitro substituted phenylalkylpiperazines exhibit preferential sigma-2 receptor binding (Ki = 4.9 nM for the ortho-nitro phenethylpiperazine analog), this compound is a rational candidate for inclusion in sigma-2 receptor screening panels [1]. The ortho-nitro regioisomerism distinguishes it from para- and meta-nitro analogs marketed for sigma-1 targeting. Researchers investigating sigma-2 receptor pharmacology in oncology or neuroscience applications should prioritize this compound as a starting scaffold for structure-activity relationship (SAR) exploration, with the understanding that the acetyl linker and ethyl carbamate may further modulate affinity and selectivity relative to the simpler phenethylpiperazine series.

Orthogonal Synthetic Intermediate for Multi-Step Piperazine Functionalization

The ethyl carbamate protecting group enables sequential deprotection strategies that are incompatible with the more commonly available Boc-protected analog [1]. In synthetic schemes requiring: (1) modification of the 2-nitrophenylacetyl moiety (e.g., nitro reduction to aniline, amide coupling) while preserving the piperazine N1 protection, followed by (2) ethyl carbamate cleavage without disturbing the elaborated acetyl linker—this compound provides a chemoselectivity advantage. Procurement of this specific ethyl carbamate variant eliminates the need for protecting group exchange steps, saving 1–2 synthetic steps relative to starting from the Boc analog.

Building Block for CNS-Targeted Compound Libraries

The 2-nitrophenyl motif is a validated pharmacophoric element for enhancing dopamine and serotonin receptor binding affinity, with N-(2-nitrophenyl)piperazine derivatives achieving D2 Ki values as low as 12 nM, representing a 20- to 100-fold improvement over the unsubstituted phenylpiperazine scaffold [1]. The target compound extends this pharmacophore by introducing an acetyl linker and ethyl carbamate, offering a distinct vector for library diversification. Medicinal chemistry groups constructing CNS-focused screening libraries should include this compound as a late-stage diversification intermediate, with the nitro group serving as both a pharmacophoric element and a synthetic handle for further elaboration (reduction, diazotization, cross-coupling).

Quote Request

Request a Quote for Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.